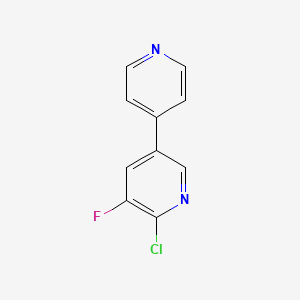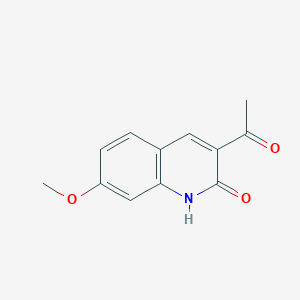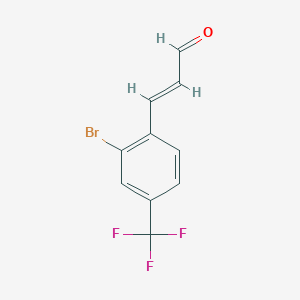
4,6-Dihydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dihydroxyquinolin-2(1H)-one is an organic compound belonging to the class of hydroxyquinolones It is characterized by the presence of two hydroxyl groups at the 4th and 6th positions and a ketone group at the 2nd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4,6-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4,6-trione under specific conditions.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 4,6-dihydroxyquinoline.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4,6-trione
Reduction: 4,6-Dihydroxyquinoline
Substitution: Various alkylated or acylated derivatives
科学的研究の応用
4,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dihydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the quinoline ring structure allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 6-Hydroxykynurenic acid
- 4,8-Dihydroxyquinoline-2-carboxylic acid
- Quinaldic acid
Uniqueness
4,6-Dihydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4,6-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-7-6(3-5)8(12)4-9(13)10-7/h1-4,11H,(H2,10,12,13) |
InChIキー |
ICXJZXRLHXMASZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



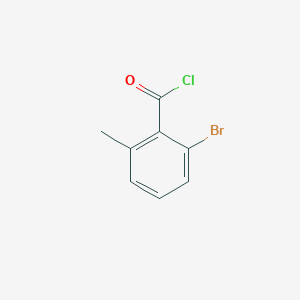
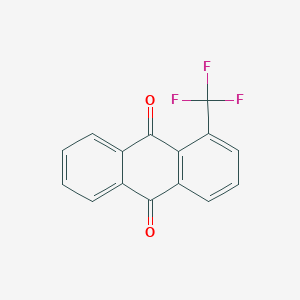
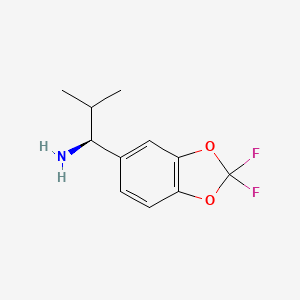



![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
